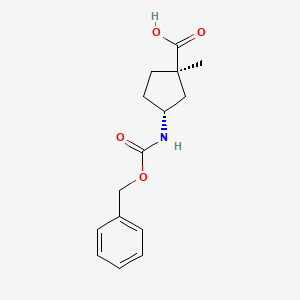
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyloxycarbonylamino group: This step often involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group.
Functionalization of the cyclopentane ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems for efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can lead to the formation of ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex molecules and materials.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-Amino-1-methyl-cyclopentanecarboxylic acid: Lacks the benzyloxycarbonyl group.
(1R,3R)-3-(Methoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The presence of the benzyloxycarbonyl group in (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid provides unique steric and electronic properties, making it distinct from similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
(1R,3R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-7-12(9-15)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18)/t12-,15-/m1/s1 |
InChI-Schlüssel |
ZRHMRTBVOZMPOT-IUODEOHRSA-N |
Isomerische SMILES |
C[C@]1(CC[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




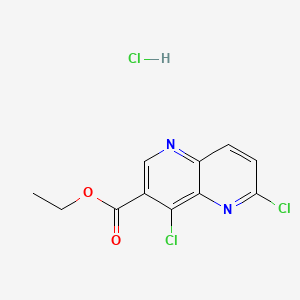
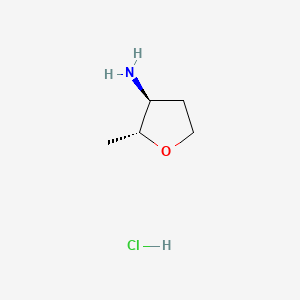
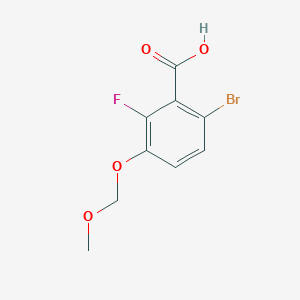
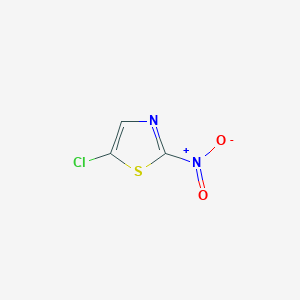
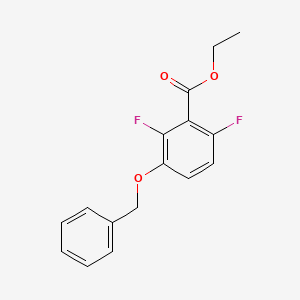
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)
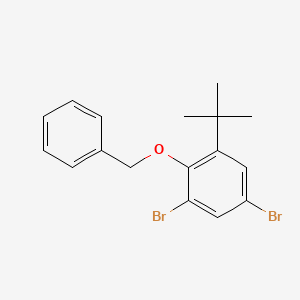

![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
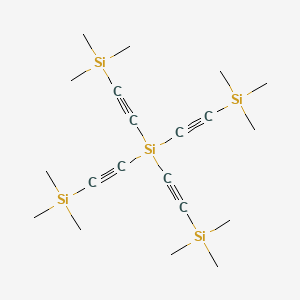
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
